Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate
Description
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dibutylaminopropyl groups attached to a fluorene backbone, which is further functionalized with carboxylate groups and a ketone. The dihydrochloride hydrate form indicates the presence of hydrochloride salts and water molecules in the crystalline structure.
Properties
CAS No. |
36421-16-6 |
|---|---|
Molecular Formula |
C37H56Cl2N2O5 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
dibutyl-[3-[7-[3-(dibutylazaniumyl)propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]azanium;dichloride |
InChI |
InChI=1S/C37H54N2O5.2ClH/c1-5-9-19-38(20-10-6-2)23-13-25-43-36(41)29-15-17-31-32-18-16-30(28-34(32)35(40)33(31)27-29)37(42)44-26-14-24-39(21-11-7-3)22-12-8-4;;/h15-18,27-28H,5-14,19-26H2,1-4H3;2*1H |
InChI Key |
ACEUWVRWFDRPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[NH+](CCCC)CCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-oxofluorene-2,7-dicarboxylic Acid or Activated Derivatives
- The starting material, 9H-fluorene, is typically subjected to oxidation to introduce the 9-oxo group.
- Subsequent carboxylation or functional group transformation at the 2 and 7 positions yields the dicarboxylic acid derivative.
- Activation of the carboxylic acid groups is commonly achieved by converting them into acid chlorides or anhydrides using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, facilitating ester formation.
Preparation of 3-(Dibutylamino)propyl Intermediate
- The 3-(dibutylamino)propyl moiety is prepared by alkylation of dibutylamine with 3-chloropropanol or 3-bromopropanol under nucleophilic substitution conditions.
- Alternatively, reductive amination of 3-aminopropanol with butyraldehyde derivatives can be employed.
- Purification steps ensure removal of side products and unreacted starting materials.
Esterification to Form Bis(3-dibutylaminopropyl) Ester
- The activated 9-oxofluorene-2,7-dicarboxylic acid derivatives react with the 3-(dibutylamino)propyl intermediate in the presence of bases or catalysts to form the ester linkages.
- Typical conditions involve reflux in anhydrous solvents such as dichloromethane or tetrahydrofuran with catalytic amounts of tertiary amines or DMAP (4-dimethylaminopyridine).
- The reaction is monitored by TLC or HPLC to confirm completion.
- The bis-ester product is isolated by precipitation or chromatographic methods.
Formation of Dihydrochloride Hydrate Salt
- The free base bis(3-dibutylaminopropyl) ester is treated with hydrochloric acid to form the dihydrochloride salt.
- Hydration is controlled by crystallization from aqueous or mixed solvent systems, yielding the hydrate form.
- This salt formation improves the compound’s stability, handling, and solubility for further applications.
Data Table: Summary of Preparation Steps
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | 9H-Fluorene | Oxidation (e.g., KMnO4, CrO3) | 9-oxofluorene | Controlled oxidation required |
| 2 | 9-oxofluorene | Carboxylation or functionalization | 9-oxofluorene-2,7-dicarboxylic acid | Position-selective reaction |
| 3 | 9-oxofluorene-2,7-dicarboxylic acid | SOCl2 or oxalyl chloride | Acid chloride derivatives | Activation for esterification |
| 4 | Dibutylamine + 3-chloropropanol | Alkylation under basic conditions | 3-(dibutylamino)propyl alcohol | Purification critical |
| 5 | Acid chloride + 3-(dibutylamino)propyl intermediate | Esterification with base/catalyst | Bis(3-dibutylaminopropyl) ester | Reaction monitoring essential |
| 6 | Bis(3-dibutylaminopropyl) ester | HCl treatment, crystallization | Dihydrochloride hydrate salt | Hydrate form for stability |
Research Discoveries and Optimization Insights
- Selectivity: The esterification step requires precise control to avoid mono-ester formation or overreaction. Use of stoichiometric ratios and mild catalysts improves yield.
- Salt Formation: Formation of the dihydrochloride hydrate salt is critical for pharmaceutical formulations, affecting bioavailability and shelf life.
- Purification: Chromatographic techniques and recrystallization from appropriate solvents are vital to obtain high purity, as impurities may affect biological activity.
- Solvent Effects: Solvent choice in esterification and salt formation impacts reaction kinetics and crystallization behavior, with polar aprotic solvents favored for esterification and aqueous mixtures for salt crystallization.
Chemical Reactions Analysis
Formation of Bis-Ester Derivatives
Bis-ester synthesis typically involves reacting the diacid with alcohols or amines. For the target compound, the esterifying agents are 3-dibutylaminopropyl alcohol. The reaction likely proceeds via:
Mechanism :
-
Activation of the diacid : Conversion of the diacid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Nucleophilic substitution : Reaction of the acid chloride with 3-dibutylaminopropyl alcohol to form the diester.
Reaction Conditions :
-
Reagents : Thionyl chloride, 3-dibutylaminopropyl alcohol.
-
Solvent : Dry dichloromethane or tetrahydrofuran (THF).
-
Temperature : Room temperature or reflux.
Example from Analogous Systems :
Bis-basic ethers of fluorenones are synthesized by reacting diacid chlorides with amino alcohols . Similarly, bis-alkylamine esters of fluorenone derivatives are prepared via esterification .
Dihydrochloride Salt Formation
The tertiary amine groups in the ester undergo protonation with hydrochloric acid to form the dihydrochloride salt. This step enhances water solubility and stability.
Reaction :
Conditions :
-
Reagent : Concentrated HCl.
-
Solvent : Ethanol or aqueous solution.
-
Workup : Crystallization or filtration to isolate the salt.
Example :
In the synthesis of bis-basic ethers of fluorenones, protonation with HCl is a common step for salt formation .
Hydration and Crystallization
Hydration occurs during synthesis or purification, often stabilized by crystallization. For instance, fluorenol derivatives are hydrated during hydrolysis or precipitation steps .
Process :
-
Hydration : Incorporation of water molecules during salt formation or isolation.
-
Crystallization : Recrystallization from solvents like THF or ethanol to isolate the hydrate form.
Characterization and Stability
-
Spectroscopy : Infrared (IR) and nuclear magnetic resonance (NMR) are used to confirm ester and amine functionalities.
-
Melting Point : Similar fluorenol derivatives exhibit high melting points (e.g., 407°C for the parent acid) .
-
Solubility : Enhanced by the dihydrochloride salt form.
Data Table: Reaction Conditions for Related Systems
Research Findings and Implications
Scientific Research Applications
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate involves its interaction with molecular targets such as enzymes or receptors. The dibutylaminopropyl groups may facilitate binding to specific sites, while the fluorene backbone provides structural stability. The compound can modulate biological pathways by altering the activity of its targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds include other bis-substituted fluorenes and related polycyclic aromatic compounds. For example:
Bis(3-diethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Similar structure but with diethylamino groups instead of dibutylamino groups.
Bis(3-dimethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Contains dimethylamino groups, leading to different chemical and biological properties. The uniqueness of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Biological Activity
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate is a synthetic compound belonging to the class of fluorenones, known for its diverse biological activities. This article explores its biological activity, particularly its antiviral properties, toxicity profile, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C37H54N2O5.2Cl.H2O
- Molecular Weight : 696.86 g/mol
- CAS Registry Number : 36421-16-6
The compound features a fluorenone core with two dibutylaminopropyl side chains, contributing to its pharmacological properties. The presence of dicarboxylate and dihydrochloride groups enhances its solubility and bioavailability.
Antiviral Properties
Research indicates that Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses, including picornaviruses and myxoviruses.
Case Studies
-
Mouse Model Study :
- Virus : Encephalomyocarditis virus
- Administration Timing : Effective when administered within 12 hours post-infection.
- Dosage : Showed a dose-dependent response with effective doses ranging from 1 to 250 mg/kg.
- Outcome : Prolonged survival in infected mice when treated with the compound compared to controls .
- Toxicity Assessment :
The exact mechanism by which Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate exerts its antiviral effects is not fully elucidated. However, it is hypothesized to interfere with viral replication processes, possibly by inhibiting viral entry or replication within host cells. This is supported by its ability to show efficacy when administered shortly after infection but not significantly after symptoms manifest .
Comparative Analysis of Biological Activity
| Compound | Antiviral Activity | Toxicity (LD50) | Therapeutic Applications |
|---|---|---|---|
| Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate | High | >800 mg/kg (rats) | Treatment of viral infections |
| Other Fluorenone Derivatives | Variable | Varies widely | Antimicrobial applications |
Potential Therapeutic Applications
The compound's antiviral properties suggest potential applications in treating various viral infections such as:
- Respiratory viral infections
- Myocarditis
- Dermatitis caused by viral pathogens
Its low toxicity also makes it a candidate for further development as an antiviral agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate?
- Methodology : Synthesis typically involves nucleophilic substitution reactions between fluorene derivatives and dibutylaminopropyl groups. Purification can be achieved via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol-water mixtures. Post-synthesis, the hydrochloride hydrate form is stabilized by lyophilization. Confirm purity using HPLC (>95%) and characterize intermediates via H/C NMR .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Molecular weight and formula : Use high-resolution mass spectrometry (HRMS) or MALDI-TOF.
- Hydrophobicity : Calculate logP values using software like MarvinSketch or experimentally via shake-flask method.
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess hydrate stability (dehydration near 100–120°C).
- Crystallinity : X-ray diffraction (XRD) for hydrate-specific crystal lattice patterns .
Q. What experimental approaches are suitable for assessing solubility in aqueous and organic solvents?
- Methodology :
- Computational models : Use ESOL (estimated solubility) or Ali solubility models to predict logS values.
- Experimental validation : Prepare saturated solutions in PBS (pH 7.4), DMSO, or ethanol. Centrifuge at 10,000 rpm for 10 min, filter (0.22 µm), and quantify concentration via UV-Vis spectroscopy (λ = 254 nm for fluorene absorption) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodology :
- Receptor binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target receptors (e.g., GPCRs or kinases).
- Cellular uptake : Label the compound with H or fluorescent tags and quantify intracellular accumulation via scintillation counting or confocal microscopy.
- In vitro efficacy : Test dose-dependent inhibition of enzymatic activity (e.g., IC determination) using kinetic assays (e.g., NADPH depletion for oxidoreductases) .
Q. How do stability studies under varying pH and temperature conditions inform experimental design?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; identify byproducts (e.g., hydrolysis of ester groups).
- Thermal degradation : Use accelerated stability testing (40–60°C) over 1–4 weeks. Apply Arrhenius kinetics to extrapolate shelf life at 25°C.
- Hydrate stability : Track water content via Karl Fischer titration after storage at 25°C/60% RH .
Q. How to resolve contradictions between computational solubility predictions and experimental data?
- Methodology :
- Model refinement : Compare ESOL, Ali, and SILICOS-IT predictions. Adjust parameters (e.g., ionization state, particle size) using tools like COSMOtherm.
- Experimental variables : Control temperature, agitation rate, and solvent purity. Validate with orthogonal techniques (e.g., dynamic light scattering for aggregation).
- Case study : If logS = -4.5 (predicted) but experimental solubility = 10 µM, investigate micelle formation or polymorphic crystal structures via cryo-TEM or DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
